2-(1-Phenylethyl)-2H-1,2,3-triazol-4-amine
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Overview
Description
2-(1-Phenylethyl)-2H-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a phenylethyl group attached to the triazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Phenylethyl)-2H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions and proceeds under mild conditions, making it highly efficient and selective.
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Step 1: Synthesis of Azide Intermediate
Reagents: Sodium azide, phenylethyl bromide
Conditions: The reaction is carried out in an aqueous or organic solvent at room temperature.
Product: Phenylethyl azide
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Step 2: Cycloaddition Reaction
Reagents: Phenylethyl azide, alkyne
Catalyst: Copper(I) iodide
Conditions: The reaction is typically performed in a solvent such as dimethyl sulfoxide (DMSO) or water at room temperature.
Product: this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
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Oxidation:
Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: The reaction is typically carried out in an aqueous or organic solvent at elevated temperatures.
Products: Oxidized derivatives of the triazole ring.
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Reduction:
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: The reaction is performed in an inert atmosphere at room temperature.
Products: Reduced derivatives of the triazole ring.
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Substitution:
Reagents: Halogenating agents such as bromine or chlorine.
Conditions: The reaction is carried out in an organic solvent at room temperature.
Products: Halogenated derivatives of the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Bromine, chlorine
Major Products
Scientific Research Applications
2-(1-Phenylethyl)-2H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
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Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Employed in the development of new materials with unique properties.
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Biology:
- Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
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Medicine:
- Explored for its potential as a therapeutic agent in the treatment of various diseases.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
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Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
- Applied in the development of new catalysts and reagents for industrial processes.
Mechanism of Action
The mechanism of action of 2-(1-Phenylethyl)-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways:
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Molecular Targets:
- Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptors: It may bind to and modulate the activity of certain receptors on cell surfaces.
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Pathways Involved:
- Signal Transduction: The compound may influence signal transduction pathways, leading to changes in cellular responses.
- Gene Expression: It may affect the expression of specific genes, resulting in altered protein synthesis and cellular functions.
Comparison with Similar Compounds
- 1-Phenylethylamine
- 2-Phenylethylamine
- 1,2,3-Triazole derivatives
Uniqueness:
- The presence of the phenylethyl group attached to the triazole ring imparts unique chemical and physical properties.
- The compound exhibits distinct reactivity and selectivity in chemical reactions compared to other triazole derivatives.
- Its potential applications in various fields of research and industry make it a valuable compound for further investigation.
Properties
Molecular Formula |
C10H12N4 |
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Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-(1-phenylethyl)triazol-4-amine |
InChI |
InChI=1S/C10H12N4/c1-8(9-5-3-2-4-6-9)14-12-7-10(11)13-14/h2-8H,1H3,(H2,11,13) |
InChI Key |
RGLIOHGPQYWFPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2N=CC(=N2)N |
Origin of Product |
United States |
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